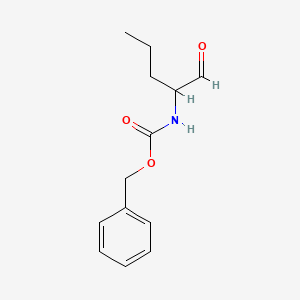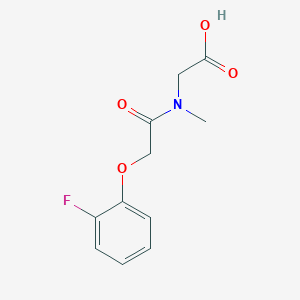
N-(2-(2-Fluorophenoxy)acetyl)-N-methylglycine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-(2-Fluorophenoxy)acetyl)-N-methylglycine is a chemical compound that has garnered interest in various scientific fields due to its unique structure and properties. This compound features a fluorophenoxy group, which is known for its electron-withdrawing properties, making it a valuable component in various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(2-Fluorophenoxy)acetyl)-N-methylglycine typically involves the reaction of 2-fluorophenol with chloroacetic acid to form 2-(2-fluorophenoxy)acetic acid. This intermediate is then reacted with N-methylglycine under specific conditions to yield the final product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
化学反応の分析
Types of Reactions
N-(2-(2-Fluorophenoxy)acetyl)-N-methylglycine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The fluorophenoxy group can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or potassium carbonate in an aqueous or alcoholic medium.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted phenoxyacetyl derivatives.
科学的研究の応用
N-(2-(2-Fluorophenoxy)acetyl)-N-methylglycine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific enzymes and proteins.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
作用機序
The mechanism of action of N-(2-(2-Fluorophenoxy)acetyl)-N-methylglycine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenoxy group enhances the compound’s binding affinity to these targets, leading to the modulation of biochemical pathways. This interaction can result in various biological effects, including inhibition of enzyme activity or alteration of cellular signaling pathways .
類似化合物との比較
Similar Compounds
2-Fluorophenylacetic acid: Shares the fluorophenoxy group but lacks the acetyl and glycine moieties.
N-(2-Fluorophenoxy)acetyl derivatives: Compounds with similar structures but different substituents on the nitrogen atom.
Uniqueness
N-(2-(2-Fluorophenoxy)acetyl)-N-methylglycine is unique due to its specific combination of the fluorophenoxy group with the acetyl and glycine moieties. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .
特性
分子式 |
C11H12FNO4 |
|---|---|
分子量 |
241.22 g/mol |
IUPAC名 |
2-[[2-(2-fluorophenoxy)acetyl]-methylamino]acetic acid |
InChI |
InChI=1S/C11H12FNO4/c1-13(6-11(15)16)10(14)7-17-9-5-3-2-4-8(9)12/h2-5H,6-7H2,1H3,(H,15,16) |
InChIキー |
YEJZQMZFTOQDOE-UHFFFAOYSA-N |
正規SMILES |
CN(CC(=O)O)C(=O)COC1=CC=CC=C1F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Methyl 2-[2,5-bis(methoxymethoxy)phenyl]cyclopentane-1-carboxylate](/img/structure/B14789496.png)
![4,4-Dimethyl-1-(quinolin-3-yl)-4,5-dihydrobenzo[d][1,2]oxazepine](/img/structure/B14789497.png)
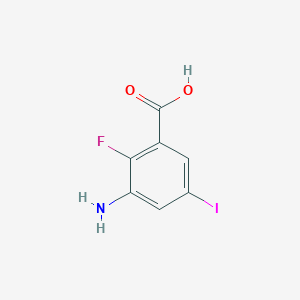
![2-(Benzylamino)cyclohexan-1-ol;2,3-bis[(4-methylbenzoyl)oxy]butanedioic acid](/img/structure/B14789511.png)

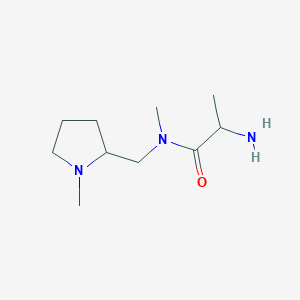

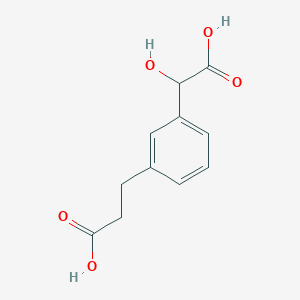
![tert-butyl N-[[1-(2-aminopropanoyl)piperidin-4-yl]methyl]-N-methylcarbamate](/img/structure/B14789549.png)
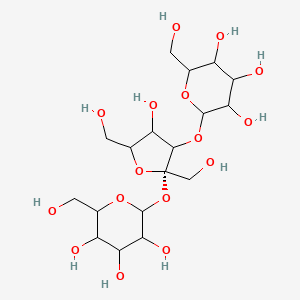
![[11-Bis(3,5-dimethylphenyl)phosphanyl-5-tricyclo[8.2.2.24,7]hexadeca-1(12),4,6,10,13,15-hexaenyl]-bis(3,5-dimethylphenyl)phosphane;cycloocta-1,5-diene;rhodium;tetrafluoroborate](/img/structure/B14789556.png)
![O-[2-[2-(2-aminoethoxy)ethoxy]ethyl]hydroxylamine;hydrochloride](/img/structure/B14789558.png)
